molecular formula C23H29N3O5S B11201169 N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide CAS No. 1021268-17-6

N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide

Cat. No.: B11201169
CAS No.: 1021268-17-6
M. Wt: 459.6 g/mol
InChI Key: RVJGMJVWPQCGED-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a benzoyl group, and a sulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is added through a reaction between the benzoyl-piperidine intermediate and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Methoxyethyl Group: The final step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the methoxyethyl group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a probe for investigating cellular uptake mechanisms due to its amphiphilic nature.

Medicine

Medically, this compound could be explored for its potential as a drug candidate. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the piperidine ring could interact with various biological targets, including neurotransmitter receptors.

Industry

In industrial applications, this compound might be used as a precursor for the synthesis of specialty chemicals or as an additive in formulations requiring specific chemical properties, such as solubility or stability.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), potentially inhibiting enzymes involved in folate synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide: Unique due to its specific combination of functional groups.

    N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxylic acid: Similar but with a carboxylic acid group.

Uniqueness

The uniqueness of This compound lies in its specific combination of a piperidine ring, benzoyl group, sulfonamide moiety, and methoxyethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1021268-17-6

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-[4-[(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N3O5S/c1-17-3-9-21(10-4-17)32(29,30)25-20-7-5-19(6-8-20)23(28)26-14-11-18(12-15-26)22(27)24-13-16-31-2/h3-10,18,25H,11-16H2,1-2H3,(H,24,27)

InChI Key

RVJGMJVWPQCGED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)NCCOC

Origin of Product

United States

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